山栀子酸

描述

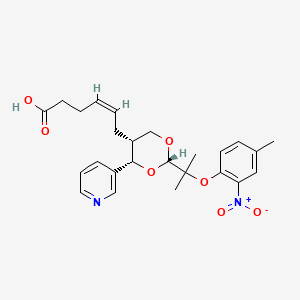

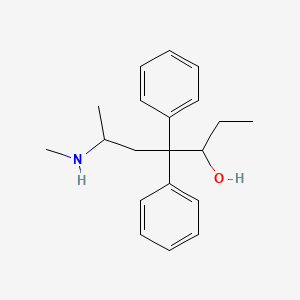

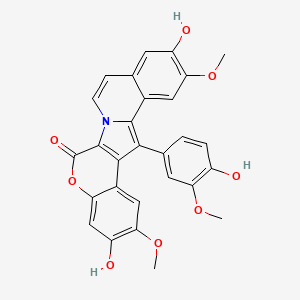

山竹酸是从藤黄科植物藤黄树 (Garcinia hanburyi) 的树脂中提取的一种生物活性化合物。它是一种多异戊二烯化黄酮,是山竹素的衍生物。 山竹酸因其强大的抗肿瘤特性和相对于山竹素而言较低的全身毒性而受到广泛关注 .

科学研究应用

山竹酸在科学研究中有着广泛的应用,尤其是在化学、生物学、医学和工业领域:

作用机制

山竹酸通过多种机制发挥其抗肿瘤作用:

增强zeste同源物2抑制: 山竹酸作为zeste同源物2的抑制剂,阻止癌细胞增殖.

诱导细胞凋亡: 它通过激活半胱天冬酶途径诱导癌细胞凋亡.

铁死亡和坏死性凋亡: 山竹酸触发铁死亡和坏死性凋亡,导致癌细胞死亡.

自噬调控: 它控制癌细胞的自噬过程,有助于其抗肿瘤作用.

抑制转移: 山竹酸通过下调转移相关蛋白来阻碍肿瘤细胞侵袭和转移.

生化分析

Biochemical Properties

Gambogenic Acid exerts its antitumor effects as a novel class of enhancer of zeste homolog 2 inhibitors . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy . It specifically and covalently binds to Cys668 within the EZH2-SET domain, triggering EZH2 ubiquitination .

Cellular Effects

Gambogenic Acid has been applied to treat a wide range of cancers, such as lung, liver, colorectal, breast, gastric, bladder, and prostate cancers . It hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins . Moreover, it increases the sensitivity of cancer cells to chemotherapy and has shown effects on multidrug resistance in malignancy .

Molecular Mechanism

Gambogenic Acid exerts its effects at the molecular level by preventing cancer cell proliferation through inducing apoptosis, ferroptosis, and necroptosis, and controlling the cell cycle as well as autophagy . It also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .

Temporal Effects in Laboratory Settings

Gambogenic Acid has shown time- and dose-dependent growth inhibition and apoptosis involving the Akt pathway inactivation in U251 glioblastoma cells . It also demonstrated protective effects by inhibiting inflammation, preventing oxidative stress, and apoptosis in APAP-induced liver .

Dosage Effects in Animal Models

In animal models, Gambogenic Acid has shown significant anti-inflammatory and antiapoptotic effects against APAP-induced hepatotoxicity potentially through regulation of PI3K/Akt and NF-kβ signaling pathways . The dosage used in these studies was 10 mg/kg .

Metabolic Pathways

Gambogenic Acid significantly increased both the mRNA and protein expressions and the activity of CYP2E1 . Additionally, the mRNA and protein expressions of CYP1A2 were clearly induced, while only the high GNA dose increased the activity of liver CYP1A2 .

Subcellular Localization

One study suggests that Gambogenic Acid induces apoptosis by directly targeting mitochondria , indicating its possible localization in the mitochondria

准备方法

合成路线和反应条件

山竹酸可以通过多种化学路线合成。一种常用的方法是使用有机溶剂从藤黄树的树脂中提取该化合物。 然后通过色谱技术对提取的化合物进行纯化 .

工业生产方法

在工业环境中,山竹酸通常通过大规模提取和纯化过程生产。 将树脂溶解在乙醇中,并将溶液进行各种纯化步骤,包括过滤、蒸发和结晶,以获得纯的山竹酸 .

化学反应分析

反应类型

山竹酸经历了几种类型的化学反应,包括:

氧化: 山竹酸可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将山竹酸转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要生成产物

相似化合物的比较

山竹酸经常与其他类似化合物(如山竹素)进行比较,因为它们在结构和药理特性方面具有相似性:

山竹素: 两种化合物均来源于藤黄树,并具有相似的抗肿瘤活性。

其他多异戊二烯化黄酮: 如山竹果和黄酮衍生物等化合物也表现出抗肿瘤特性,但它们在特定的作用机制和功效方面有所不同.

属性

IUPAC Name |

(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWNBHCZYXWDOV-VSFMGBBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gambogenic acid exert its anticancer effects?

A1: [] Gambogenic acid exhibits its anticancer effects through various mechanisms, including:

- Induction of Apoptosis: GNA activates both the death receptor and mitochondrial pathways of apoptosis, leading to the activation of caspases and ultimately cell death. This is supported by increased expression of Fas, cleaved caspase-3, -8, -9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. []

- Cell Cycle Arrest: GNA induces cell cycle arrest primarily at the G0/G1 phase by downregulating cyclin D1, cyclin E, CDK4 and CDK6 and upregulating p53 and p21. This halts cell cycle progression and prevents uncontrolled proliferation. [, , ]

- Inhibition of Angiogenesis: GNA hinders the formation of new blood vessels, depriving tumors of the nutrients and oxygen required for growth. This effect is potentially linked to the modulation of the PI3K/Akt signaling pathway. []

Q2: What specific signaling pathways are involved in gambogenic acid's anticancer activity?

A2: [] Research indicates that GNA modulates several signaling pathways crucial for cancer cell survival and proliferation:

- PI3K/Akt/mTOR Pathway: GNA inhibits this pathway, which is frequently dysregulated in cancer and contributes to uncontrolled growth and survival. []

- NF-κB Pathway: GNA suppresses this pathway, known for its role in inflammation and tumor development. [, ]

- ERK1/2 Pathway: GNA affects the phosphorylation of ERK1/2 proteins, suggesting a role in modulating this pathway involved in cell growth and survival. []

- p38 MAPK Pathway: GNA upregulates the p38 MAPK cascade, contributing to its apoptosis-inducing effects. []

Q3: What is known about the absorption and distribution of gambogenic acid in the body?

A3: [] Gambogenic acid demonstrates absorption throughout the intestinal segments, conforming to a passive diffusion mechanism. This makes it suitable for controlled-release formulations. Studies using a rat intestinal absorption model have shown that the absorption rate and concentration of GNA exhibit a linear relationship. [] Further research, using a specific and sensitive liquid chromatography-tandem mass spectrometry method, has enabled the evaluation of the pharmacokinetic behavior of GNA and gambogic acid in rats after oral administration of Garcinia hanburyi extracts. []

Q4: Are there any studies on the metabolism and excretion of gambogenic acid?

A4: [] While specific details on the metabolism and excretion of GNA are limited in the provided research, one study suggests potential interaction with drug-metabolizing enzymes. GNA was shown to induce the activities of CYP2C11 and CYP3A1 in rats after oral administration, potentially impacting its metabolism and the metabolism of other drugs. [] This highlights the need for further investigation into GNA's metabolic pathways and potential drug interactions.

Q5: What are the challenges associated with formulating gambogenic acid for clinical use?

A5: GNA, like many potent natural compounds, presents challenges in formulation due to its poor water solubility, which can hinder its bioavailability and therapeutic efficacy. []

Q6: What strategies are being explored to improve the delivery of gambogenic acid?

A6: Researchers are actively investigating various strategies to overcome these challenges and enhance GNA's therapeutic potential:

- Inclusion Complexes: Formulating GNA with hydroxypropyl-β-cyclodextrin enhances its solubility and facilitates its use in freeze-dried powder injections. []

- Nanosuspensions: Developing nanosuspensions of GNA with stabilizers like PVPK30 and PEG2000 improves its saturation solubility, dissolution velocity, and in vivo circulation time, ultimately enhancing its bioavailability and efficacy. []

- Self-Assembled Micelles: Creating micelles based on a GNA-phospholipid complex offers sustained-release properties, improving its water solubility and oral bioavailability. []

- Nanoparticles: Encapsulating GNA within functionalized polydopamine nanoparticles, further modified with folic acid and coated with sodium alginate, shows promise for targeted delivery to tumor sites, increasing its therapeutic efficacy and reducing off-target effects. []

- Folic Acid-Modified Nonionic Surfactant Vesicles: This approach enhances GNA delivery to cancer cells overexpressing the folate receptor, improving its therapeutic index. []

Q7: What are the future directions for gambogenic acid research?

A7: Future research directions for GNA should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

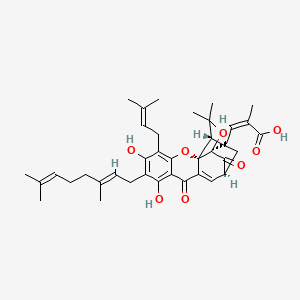

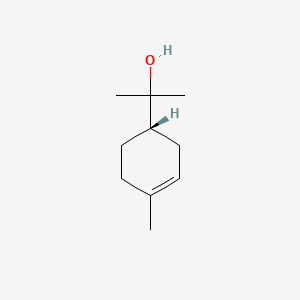

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)

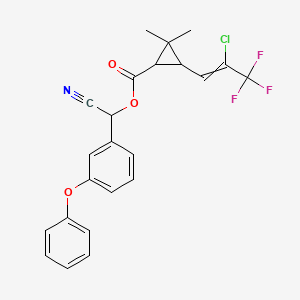

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/new.no-structure.jpg)

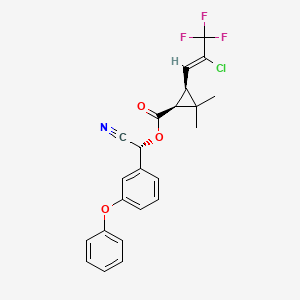

![(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(2-methylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1674352.png)